2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride
Overview
Description
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for diverse applications, such as drug development, catalysis, and material synthesis. The molecular formula is C14H13N3•HCl, and the molecular weight is 259.73 .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is represented by the SMILES string: C1=CC=C (C=C1)CC2=NC3=C (N2)C=C (C=C3)N.Cl . This indicates that the compound has a benzimidazole core with a benzyl group attached to one nitrogen atom and an amine group attached to the 5-position of the benzimidazole ring. The compound also contains a hydrochloride group.Physical And Chemical Properties Analysis
The molecular weight of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is 259.73 . The predicted boiling point is 531.1±33.0 °C, and the predicted density is 1.263±0.06 g/cm3 . The predicted pKa value is 12.37±0.10 .Scientific Research Applications
Synthesis and Biological Activity
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride derivatives have been actively researched for their potent biological activities. For instance, derivatives synthesized by attaching biphenyl tetrazole to the benzimidazole framework exhibited significant antihypertensive effects, with their structures confirmed through various spectroscopic techniques and their biological efficacy assessed via antihypertensive activity measurements (Sharma, Kohli, & Sharma, 2010). Moreover, microwave-promoted synthesis methods have been developed to create benzimidazole derivatives, providing a faster and efficient approach for producing these compounds with potential applications in various fields including medicinal chemistry (Lei, Li, Ding, & Wu, 2013).
Antifungal Applications
Certain benzimidazole compounds, particularly those incorporating morpholine moieties and oxime-ether structures, have demonstrated excellent antifungal properties against a range of fungi, indicating their potential as fungicides or in pharmaceutical applications for treating fungal infections (Zhou, Li, Zhang, & Jiang, 2013).
Antimicrobial and Anticancer Properties
Benzimidazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. New compounds containing benzimidazole moieties have been synthesized and tested for their efficacy against various bacterial and fungal strains, with some showing significant effectiveness. These studies highlight the role of benzimidazole derivatives in developing new therapeutic agents (Abd El-Meguid, 2014).
Photoluminescence and Electroluminescent Materials
Benzimidazole derivatives, especially those complexed with metals like zinc, have been explored for their photoluminescent properties. These compounds exhibit strong luminescence, making them potential candidates for applications in electroluminescent devices and materials (Tong, Zheng, & Chen, 2005).
Mechanism of Action
Target of Action
The primary targets of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride are currently unknown. This compound belongs to the class of organic compounds known as benzimidazoles , which are known to have diverse pharmacological activities
Mode of Action
As a benzimidazole derivative, it may interact with its targets in a similar manner to other benzimidazoles . .
Biochemical Pathways
Benzimidazoles are known to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities , suggesting that they may affect a wide range of biochemical pathways
Result of Action
Given the diverse pharmacological activities of benzimidazoles , this compound may have a wide range of effects
properties
IUPAC Name |
2-benzyl-3H-benzimidazol-5-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;/h1-7,9H,8,15H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHMWLZOCFLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185300-53-1 | |
Record name | 1H-Benzimidazol-6-amine, 2-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.